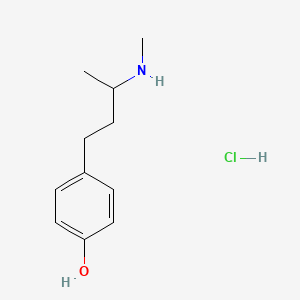

4-(3-(Methylamino)butyl)phenol hydrochloride

Description

It is listed as a building block for organic and bioorganic synthesis, with specialized pricing (50 mg = €588; 500 mg = €1,632), indicating its niche research applications .

Properties

IUPAC Name |

4-[3-(methylamino)butyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(12-2)3-4-10-5-7-11(13)8-6-10;/h5-9,12-13H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLMUMZNPRGMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methylamino)butyl)phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 3-(methylamino)butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methylamino)butyl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4-(3-(Methylamino)butyl)phenol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(Methylamino)butyl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biomolecules, while the methylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Features :

- Phenolic group: Enhances hydrogen bonding and solubility in polar solvents.

- Hydrochloride salt : Improves stability and crystallinity.

Comparison with Structurally Similar Compounds

N-Methyl-4-phenylbutan-1-amine Hydrochloride (CAS 148252-36-2)

Structural Differences: Lacks the phenolic hydroxyl group present in the target compound, replacing it with a simple benzene ring . Implications:

- Reduced polarity: Lower solubility in aqueous media compared to the phenolic analog.

- Reactivity: Absence of phenol limits participation in hydrogen bonding or electrophilic substitution reactions. Applications: Primarily used as an intermediate in amine-based synthetic pathways.

Synephrine Hydrochloride (4-(1-Hydroxy-2-(methylamino)ethyl)phenol hydrochloride; CAS 5985-28-4)

Structural Differences: Features a hydroxyethyl linker between the methylamino group and phenol, compared to the butyl chain in the target compound . Implications:

- Pharmacological activity: Synephrine is a known adrenergic agonist (stimulant) due to its structural resemblance to epinephrine.

- Shorter chain : May reduce lipophilicity, affecting membrane permeability.

Applications : Widely used in weight-loss supplements and decongestants.

Ractopamine Hydrochloride (4-[3-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]aminobutyl]phenol hydrochloride; CAS 90274-24-1)

Structural Differences: Contains an additional hydroxyl group on the ethylamine side chain and a second phenolic ring . Implications:

- Enhanced hydrogen bonding : Improves binding to β-adrenergic receptors.

- Complexity : Longer synthesis routes due to multiple functional groups.

Applications : Veterinary growth promoter (banned in many countries for human use).

4-[2-(Methylamino)ethoxy]phenol Hydrochloride

Structural Differences : Replaces the butyl chain with an ethoxy linker .

Implications :

- Electronic effects : Ether linkage may alter electron distribution, affecting reactivity.

- Applications: Research applications in neurotransmitter analog synthesis.

4-Amino-3-phenylbutyric Acid Hydrochloride (CAS 736175-49-8)

Structural Differences: Substitutes the phenolic group with a carboxylic acid and adds a phenyl ring at the third carbon . Implications:

- Acidity : Carboxylic acid (pKa ~4.5) introduces ionizability at physiological pH.

- Polarity: Higher water solubility compared to phenolic analogs. Applications: Intermediate in peptide mimetics or GABA-related drug development.

Comparative Data Table

Key Findings

- Structural-Activity Relationships: The phenolic hydroxyl group in 4-(3-(methylamino)butyl)phenol HCl enhances polarity and reactivity compared to non-phenolic analogs like N-Methyl-4-phenylbutan-1-amine HCl.

- Chain Length Impact : Longer butyl chains (vs. ethoxy or ethyl in Synephrine/Ractopamine) may increase lipophilicity, favoring membrane penetration but reducing aqueous solubility.

Biological Activity

4-(3-(Methylamino)butyl)phenol hydrochloride is a compound of interest in both organic synthesis and biological research. Its unique structure, characterized by a phenolic group and a methylamino side chain, suggests potential interactions with biological systems, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

The compound is synthesized through the reaction of 4-hydroxybenzaldehyde and 3-(methylamino)butylamine, typically in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt form enhances its solubility and stability, which is crucial for biological assays and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The phenolic group can form hydrogen bonds, while the methylamino group allows for electrostatic interactions with receptors and enzymes. These interactions can modulate enzyme activity and influence cellular signaling pathways.

Antimicrobial Activity

Research has indicated that phenolic compounds often exhibit antimicrobial properties. A study focusing on similar compounds suggests that derivatives with methylamino groups can enhance antimicrobial efficacy against certain bacterial strains.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human colorectal cancer cells (HT29), with IC50 values indicating significant growth inhibition . The mechanism appears to involve apoptosis induction, although further studies are needed to elucidate the specific pathways involved.

Neuroprotective Effects

Preliminary investigations suggest potential neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress-induced damage. This activity may be linked to the compound's antioxidant properties, which warrant further exploration in neurodegenerative disease models .

Comparative Analysis

To contextualize its biological activity, a comparison with related compounds is essential:

Case Studies

- Cytotoxicity in Cancer Cells : A study assessed the effects of this compound on HT29 cells, revealing an IC50 value of approximately 25 µM after 48 hours of exposure. This indicates a potent inhibitory effect on cell growth and suggests potential for development as an anticancer agent .

- Neuroprotection : In models of oxidative stress, compounds similar to this compound have shown promise in protecting neuronal cells from apoptosis induced by reactive oxygen species (ROS). This opens avenues for further research into its application in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.